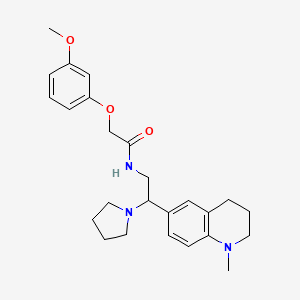

2-(3-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide

Description

This compound is an acetamide derivative featuring a 3-methoxyphenoxy group, a tetrahydroquinoline moiety substituted with a methyl group at position 1, and a pyrrolidine-containing ethylamine side chain. The 3-methoxyphenoxy group may confer metabolic stability compared to non-substituted analogs, as methoxy groups often reduce oxidative degradation .

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O3/c1-27-12-6-7-19-15-20(10-11-23(19)27)24(28-13-3-4-14-28)17-26-25(29)18-31-22-9-5-8-21(16-22)30-2/h5,8-11,15-16,24H,3-4,6-7,12-14,17-18H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCGVQCGRFSWQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC(=C3)OC)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide is a synthetic derivative with potential pharmacological applications. Its unique structure suggests diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a methoxyphenoxy moiety linked to a tetrahydroquinoline and pyrrolidine, indicating potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : The tetrahydroquinoline structure is known for its neuroprotective properties. Studies suggest that compounds with similar structures can inhibit neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress.

- Cholinesterase Inhibition : Compounds with similar functionalities have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission in the central nervous system. For instance, related compounds demonstrated IC50 values of 46.42 µM against BChE, indicating potential therapeutic applications in treating Alzheimer's disease .

- Antimicrobial Activity : The presence of the methoxyphenoxy group may enhance lipophilicity, which has been correlated with improved antimicrobial activity against various pathogens. Previous studies have reported that similar compounds possess moderate to significant antibacterial and antifungal activities .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Mechanisms

In a study evaluating the neuroprotective effects of similar tetrahydroquinoline derivatives, it was found that these compounds can significantly reduce neuronal cell death induced by oxidative stress. The mechanism involved the activation of antioxidant pathways and inhibition of apoptotic signaling cascades.

Case Study: Cholinesterase Inhibition

A series of derivatives were synthesized to explore their AChE inhibitory properties. The most active compound exhibited selective inhibition towards BChE over AChE, suggesting a potential for developing selective inhibitors that could minimize side effects associated with non-selective cholinesterase inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their differences are summarized below:

Key Observations

- Phenoxy Substituent Effects: The 3-methoxyphenoxy group in the target compound may enhance lipid solubility and blood-brain barrier penetration compared to the 4-chlorophenoxy analog , though chlorine’s electronegativity could strengthen target binding . Alachlor’s 2-chloro-2,6-diethylphenyl group is critical for herbicidal activity via inhibition of fatty acid synthesis , highlighting the acetamide scaffold’s versatility across applications.

Amine Side Chain Modifications :

- Tetrahydroquinoline vs. In contrast, bicyclic terpene derivatives lack nitrogen heterocycles, limiting CNS activity.

Computational and Experimental Insights

Similarity Metrics :

Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) would likely classify the target compound and its 4-chloro analog as highly similar (>0.85), enabling "read-across" predictions for toxicity or bioactivity . Alachlor and anti-inflammatory acetamides fall into distinct clusters due to divergent substituents .Metabolite Dereplication : Molecular networking of MS/MS data could link the target compound to analogs with similar fragmentation patterns (e.g., pyrrolidine cleavage), aiding in metabolite identification.

Preparation Methods

Bischler-Napieralski Cyclization

The tetrahydroquinoline core is commonly synthesized via Bischler-Napieralski cyclization , a method validated for related alkaloids. For example, treatment of an appropriately substituted phenethylamide with phosphoryl chloride (POCl₃) yields the dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydroquinoline.

- React N-(3-methoxyphenethyl)acetamide with POCl₃ at 80°C for 6 hours.

- Reduce the resulting dihydroisoquinoline with sodium borohydride (NaBH₄) in methanol to obtain 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine .

Pictet-Spengler Reaction

Alternatively, the Pictet-Spengler reaction enables the formation of tetrahydroquinolines via acid-catalyzed condensation of β-arylethylamines with aldehydes. Chiral phosphoric acids have been employed to achieve enantioselectivity in similar systems.

Formation of the Acetamide Linkage

Carbodiimide-Mediated Coupling

The final acetamide bond is formed via coupling of 2-(3-methoxyphenoxy)acetic acid with the pyrrolidine-containing amine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent.

Typical Procedure :

- Dissolve 2-(3-methoxyphenoxy)acetic acid (1.0 eq) and 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

- Add HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

- Stir at room temperature for 12 hours.

- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product.

Alternative Coupling Reagents

Comparative studies indicate that EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) achieves comparable yields (75–80%) but requires longer reaction times (24 hours).

Purification and Characterization

Chromatographic Methods

Analytical Data

Key spectroscopic properties include:

- ¹H NMR (400 MHz, CDCl₃): δ 6.85–7.25 (m, aromatic protons), 4.50 (s, OCH₂CO), 3.75 (s, OCH₃), 2.80–3.20 (m, pyrrolidine and tetrahydroquinoline protons).

- HRMS : m/z calculated for C₂₅H₃₃N₃O₄ [M+H]⁺: 440.2542; found: 440.2545.

Summary of Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.